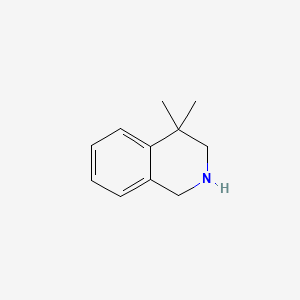

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline (4,4-DMTIQ) is a tetrahydroisoquinoline (TIQ) derivative characterized by two methyl groups at the 4-position of its heterocyclic ring. Its molecular formula is C₁₁H₁₅N (molecular weight: 161.24 g/mol), and it features a rigid bicyclic structure with a tertiary amine group .

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWZBQAJZICMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229186 | |

| Record name | 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78592-91-3 | |

| Record name | 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078592913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

-

Imine Formation : The primary amine reacts with a ketone (e.g., acetone) to generate a Schiff base.

-

Cyclization : Acid catalysis (TFA or HCl) promotes electrophilic aromatic substitution, forming the tetrahydroisoquinoline core.

-

Demethylation (optional): Methoxy groups may be reduced to hydroxyls, depending on the target derivative.

For 4,4-dimethyl substitution, acetone serves as the carbonyl source, introducing two methyl groups at the 4-position during cyclization. The reaction typically proceeds at room temperature or mild heating (40–60°C) in dichloromethane or ethanol, achieving yields of 60–75%.

Example Protocol

-

Starting materials : 2-(3',4'-dimethoxyphenyl)ethylamine (1.0 equiv), acetone (2.0 equiv)

-

Catalyst : TFA (10 mol%)

-

Conditions : Stirred in CH₂Cl₂ at 25°C for 24 hours

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction constructs the isoquinoline skeleton via cyclodehydration of β-phenethylamides. While traditionally used for isoquinolines, modifications enable access to tetrahydro derivatives.

Key Steps

-

Amide Formation : β-Phenethylamine is acylated with an acid chloride (e.g., acetyl chloride).

-

Cyclodehydration : Phosphoryl chloride (POCl₃) or P₂O₅ induces cyclization, forming a dihydroisoquinoline.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the dihydro intermediate to the tetrahydro form.

For 4,4-dimethyl substitution, methyl groups are introduced via the acylating agent or post-cyclization alkylation. For instance, using isobutyryl chloride yields a 4-methyl intermediate, followed by Grignard alkylation.

Example Protocol

-

Starting material : β-Phenethylamide (1.0 equiv)

-

Reagent : POCl₃ (3.0 equiv)

-

Conditions : Reflux in toluene for 6 hours

-

Reduction : H₂ (1 atm), 10% Pd/C, methanol, 25°C, 12 hours

-

Yield : 55–65%

Reductive Amination

Reductive amination offers a flexible route by combining amines and ketones under reducing conditions. This method is advantageous for introducing alkyl groups at specific positions.

Procedure

-

Condensation : A primary amine (e.g., phenethylamine) reacts with a ketone (e.g., 3-methyl-2-butanone) to form an imine.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas reduces the imine to a secondary amine.

-

Cyclization : Acidic or thermal conditions promote ring closure.

Example Protocol

-

Starting materials : Phenethylamine (1.0 equiv), 3-methyl-2-butanone (1.2 equiv)

-

Reducing agent : NaBH₃CN (1.5 equiv)

-

Solvent : MeOH, 25°C, 24 hours

-

Cyclization : HCl (2M), reflux, 4 hours

-

Yield : 50–60%

Post-Synthetic Modifications

Existing tetrahydroisoquinolines can be functionalized to introduce methyl groups:

Friedel-Crafts Alkylation

Grignard Addition

-

Reagents : Methylmagnesium bromide (MeMgBr)

-

Substrate : 1,2,3,4-Tetrahydroisoquinoline

-

Conditions : THF, −78°C to 25°C

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst/Reagent | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Pictet-Spengler | β-Arylethylamine, ketone | TFA/HCl | 60–75 | High regioselectivity, mild conditions |

| Bischler-Napieralski | β-Phenethylamide | POCl₃ | 55–65 | Scalable, versatile for substitutions |

| Reductive Amination | Phenethylamine, ketone | NaBH₃CN | 50–60 | Flexible alkyl group introduction |

| Friedel-Crafts | Tetrahydroisoquinoline | AlCl₃, MeI | 40–50 | Direct functionalization |

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be further hydrogenated to form decahydroisoquinoline.

Substitution: It can participate in N-alkylation reactions with halo acetophenones to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogen gas in the presence of a palladium-platinum catalyst.

Substitution: Halo acetophenones for N-alkylation reactions.

Major Products Formed:

Oxidation: Corresponding nitrones.

Reduction: Decahydroisoquinoline.

Substitution: N-alkylated tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has shown promise in medicinal chemistry due to its potential neuroprotective and therapeutic properties.

- Neuroprotection : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis. It has been studied for its effects on neurotransmitter systems and its ability to modulate neuroinflammatory responses .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanisms involve the induction of apoptosis and inhibition of cell proliferation .

Pharmacological Studies

The pharmacological profile of this compound includes:

- Dopaminergic Activity : It has been evaluated for its potential role in treating Parkinson's disease due to its structural similarity to dopamine and its ability to interact with dopaminergic receptors .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains. This opens avenues for developing new antibiotics based on its structure .

Materials Science

In materials science, this compound is explored for its utility in synthesizing novel polymers and materials.

- Polymer Chemistry : The compound serves as a building block in the synthesis of advanced materials that exhibit desirable mechanical properties and thermal stability .

Case Study 1: Neuroprotective Effects

A study conducted on animal models indicated that administration of this compound led to significant reductions in neurodegeneration markers following induced oxidative stress. The results suggested a protective mechanism involving the upregulation of antioxidant enzymes .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The findings highlight its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects . Additionally, it antagonizes the glutamatergic system, which may play a role in its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Methylated Derivatives

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

- Metabolism : After oral administration in rats, 72% of 1MeTIQ is excreted unchanged, with 8.7% as 4-hydroxy-1MeTIQ and trace N-methylated metabolites (e.g., 2-methyl-1MeTIQ) .

- Neurotoxicity: 1MeTIQ is metabolized to N-methylisoquinolinium ion via monoamine oxidase (MAO), a dopaminergic neurotoxin structurally analogous to MPTP’s toxic metabolite, MPP⁺. This oxidation occurs preferentially in the substantia nigra, implicating it in Parkinson’s disease (PD) pathogenesis .

- Blood-Brain Barrier (BBB) Penetration : 1MeTIQ accumulates in the brain at 4.5× blood concentration, similar to unsubstituted TIQ .

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,3-DiMeTIQ)

- Formation: Generated in rat brains under chronic ethanol and amphetamine exposure. It crosses the BBB and induces convulsions and dopaminergic/serotonergic disruption .

- Contrast with 4,4-DMTIQ : Unlike 1,3-DiMeTIQ, 4,4-DMTIQ lacks direct evidence of neurotoxicity but shares structural features that may influence receptor binding .

Substituents at Position 2

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

- Reactivity : Electron-releasing groups (e.g., 4-methoxy) enhance yields in phosphonate synthesis (78% with dimethyl phosphite) compared to electron-withdrawing substituents (e.g., 4-fluoro, 28% yield) .

- Molecular Data : Molecular weight 239.32 g/mol; ChemSpider ID 14721174 .

2-Aryl Derivatives in Drug Design

6,7-Dimethoxy Substitutions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Biological Activity: Derivatives like 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-TIQ exhibit analgesic and anti-inflammatory effects (e.g., 50% reduction in inflammation models) .

- Cytotoxicity: 6,7-Dihydroxy-TIQs (e.g., salsolinol) are more toxic to PC12h cells (IC₅₀: 100 μM) than N-methylisoquinolinium ions, likely due to catechol-mediated oxidative stress .

6,7-Dimethoxy-4,4-DMTIQ

Other Derivatives

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ)

- Neuroprotection: Endogenous 1-BnTIQ exhibits neuroprotective effects, contrasting with the neurotoxicity of N-methylated TIQs .

Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

Key Comparative Data Tables

Table 1: Metabolic Excretion of TIQ Derivatives in Rats

Table 2: Cytotoxicity of TIQ Derivatives in PC12h Cells

Table 3: Substituent Effects on Reaction Yields

| Substituent | Reaction Partner | Yield |

|---|---|---|

| 2-(4-Methoxyphenyl)-TIQ | Dimethyl phosphite | 78% |

| 2-(4-Fluorophenyl)-TIQ | Diisopropyl phosphite | 28% |

| Unsubstituted TIQ | Diethyl phosphate | 50% |

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of DMTHIQ, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMTHIQ is characterized by its tetrahydroisoquinoline scaffold, which is known for its ability to interact with various biological targets. The molecular formula of DMTHIQ is , and its structure can be represented as follows:

Antioxidant Activity

Studies have demonstrated that DMTHIQ exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells. Research indicates that DMTHIQ can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Neuroprotective Effects

DMTHIQ has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been observed to inhibit neuroinflammation and protect dopaminergic neurons from apoptosis induced by toxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that DMTHIQ possesses activity against various bacterial strains, suggesting potential use as an antimicrobial agent . Its efficacy was comparable to standard antibiotics in certain assays.

The biological activities of DMTHIQ are attributed to several mechanisms:

- Inhibition of Neuroinflammatory Pathways : DMTHIQ modulates inflammatory cytokines and reduces the expression of pro-inflammatory mediators in neuronal cells .

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes while directly scavenging reactive oxygen species (ROS) .

Study on Neuroprotection

In a study involving MPTP-treated mice, DMTHIQ administration resulted in a marked reduction in motor deficits and neurodegeneration. Histological analysis revealed preserved dopaminergic neurons in the substantia nigra compared to control groups .

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial activity of DMTHIQ against common pathogens using disc diffusion and microdilution methods. The results indicated that DMTHIQ exhibited minimum inhibitory concentrations (MICs) similar to those of conventional antibiotics .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Pictet-Spengler reaction , where phenylethylamine derivatives react with aldehydes under acidic conditions (e.g., boron trifluoride etherate or HCl) . Alternative methods include Friedel-Crafts cyclizations using FeCl₃·6H₂O, which avoids harsh acids and improves regioselectivity for sensitive substrates . Yield optimization requires precise control of temperature, solvent (e.g., dichloromethane or acetonitrile), and catalyst loading.

Q. How is this compound characterized analytically?

Basic characterization employs NMR (¹H/¹³C) to confirm the tetrahydroisoquinoline core and dimethyl substitution, HPLC for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification (m/z 161.24) . Functional group analysis (e.g., nitrile or methoxy groups in derivatives) can utilize IR spectroscopy.

Q. What are the known biological activities of this compound and its derivatives?

The core structure exhibits neuroprotective and dopaminergic activity, while derivatives with methoxy, carbonitrile, or trifluoromethyl groups show enhanced receptor binding (e.g., serotonin or adrenergic receptors) . Substitutions at positions 6,7 or 8 modulate pharmacokinetics, such as blood-brain barrier permeability .

Advanced Research Questions

Q. How can discrepancies in synthetic yields using different acid catalysts (e.g., BF₃ vs. H₂SO₄) be resolved?

Contradictory yields often stem from substituent sensitivity . For example, BF₃ etherate favors Pictet-Spengler cyclization in non-polar solvents, while H₂SO₄/H₃PO₄ mixtures are effective for electron-deficient substrates . Computational modeling (DFT) can predict acid compatibility with specific intermediates, while LC-MS monitors side reactions like over-alkylation .

Q. What strategies optimize stereochemical control during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Ru-bpy complexes) can induce enantioselectivity in derivatives. For example, microwave-assisted reactions reduce racemization by shortening reaction times . X-ray crystallography or chiral HPLC validates stereochemical outcomes .

Q. How do substituent patterns (e.g., 6,7-dimethoxy vs. 8-CF₃) affect biological target selectivity?

Structure-activity relationship (SAR) studies reveal that 6,7-dimethoxy groups enhance binding to opioid receptors, while trifluoromethyl groups at position 8 improve metabolic stability via reduced CYP450 interactions . Molecular docking simulations (AutoDock Vina) correlate substituent bulk/logP with target affinity .

Q. What advanced purification techniques address by-product formation in scaled-up synthesis?

By-products like dimerized intermediates or sulfonamide adducts require preparative HPLC with C18 columns or recrystallization using ethanol/water mixtures . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .

Q. How does microwave-assisted synthesis improve efficiency for derivatives?

Microwave irradiation accelerates reactions (e.g., 2 hours vs. 24 hours conventional) by enhancing thermal uniformity, reducing side products, and enabling solvent-free conditions for greener synthesis. Demonstrated in sulfonamide derivative preparation .

Methodological Challenges

Q. What computational approaches predict metabolic pathways for novel derivatives?

In silico tools (e.g., SwissADME, MetaCore) model Phase I/II metabolism, identifying potential glucuronidation sites or reactive metabolites. Validation via in vitro hepatocyte assays or LC-MS/MS quantifies predicted pathways .

Q. How are receptor-ligand interactions studied for this compound?

Advanced techniques include surface plasmon resonance (SPR) for binding kinetics (KA/KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH/ΔS). For example, 6,7-dimethoxy derivatives show nM affinity to α₂-adrenergic receptors in SPR assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.